molecular formula C18H16N4O6S2 B4020203 4-{bis[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}benzoic acid

4-{bis[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}benzoic acid

Cat. No. B4020203
M. Wt: 448.5 g/mol
InChI Key: JWYCRIJYCRTJQT-UHFFFAOYSA-N
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Description

The study and synthesis of complex organic compounds, including those containing benzoic acid derivatives and pyrimidinyl groups, are crucial in the field of organic chemistry. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from simpler benzoic acid derivatives or pyrimidinyl precursors. For example, the synthesis of methyl 2,6-dihydroxybenzoate, a simpler compound, from 2,6-dihydroxybenzoic acid highlights the foundational steps which could be adapted for more complex molecules like 4-{bis[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}benzoic acid, involving esterification and substitution reactions (Yuan-xiang, 2008).

Molecular Structure Analysis

Molecular structure determination is typically performed using spectroscopic methods (e.g., NMR, IR) and X-ray crystallography. The structure of benzoic acid derivatives reveals insights into potential intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity (Lemmerer & Bourne, 2012).

Chemical Reactions and Properties

The chemical behavior of compounds containing benzoic acid and pyrimidinyl groups can be influenced by their functional groups. For instance, esterification, substitution, and hydrogen bonding play significant roles in determining the chemical reactivity and interactions of these molecules with other chemical species.

Physical Properties Analysis

The physical properties of such complex compounds, including solubility, melting point, and crystallinity, can be influenced by their molecular structure and intermolecular forces. The synthesis and characterization of polyimides derived from similar pyridine-containing aromatic dianhydride monomers provide insights into solubility and thermal stability, which are critical for material applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for further functionalization, are essential for understanding and applying these compounds in various fields. The study on novel supramolecular synthons highlights the importance of intermolecular interactions in determining the chemical properties of benzoic acid derivatives (Zaman et al., 1999).

properties

IUPAC Name

4-[bis(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S2/c1-29-17-19-12(23)10(13(24)20-17)9(7-3-5-8(6-4-7)16(27)28)11-14(25)21-18(30-2)22-15(11)26/h3-6,9H,1-2H3,(H,27,28)(H2,19,20,23,24)(H2,21,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYCRIJYCRTJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)C(C2=CC=C(C=C2)C(=O)O)C3=C(N=C(NC3=O)SC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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